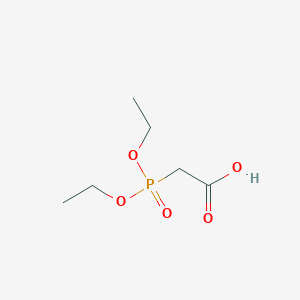

2-(Diethoxyphosphoryl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 272281. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-diethoxyphosphorylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O5P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQMPWOLBFKUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953093 | |

| Record name | (Diethoxyphosphoryl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3095-95-2 | |

| Record name | (Diethoxyphosphinyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3095-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl phosphonoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003095952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3095-95-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Diethoxyphosphoryl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (diethoxyphosphoryl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL PHOSPHONOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L31G8862Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Diethoxyphosphoryl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diethoxyphosphoryl)acetic acid, with the CAS Number 3095-95-2, is a versatile organophosphorus compound widely utilized as a key reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction.[1] Its structural features, particularly the phosphonate group, make it and its derivatives valuable scaffolds in medicinal chemistry. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in drug development with a focus on its role as a precursor to bioactive molecules.

Chemical and Physical Properties

This compound is a viscous liquid at room temperature, though it can also appear as a white to light yellow powder or lump.[2] It is characterized by the presence of a phosphonate group attached to an acetic acid moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3095-95-2 | [1][3][4] |

| Molecular Formula | C6H13O5P | [1][4] |

| Molecular Weight | 196.14 g/mol | [1][4] |

| Appearance | Clear colorless to yellow viscous liquid; White or Colorless to Light yellow powder to lump | [1][2] |

| Boiling Point | 150 °C at 0.05 mmHg | [1] |

| Density | 1.220 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.445 | [1] |

| pKa | 3.48 ± 0.10 (Predicted) | [1] |

| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry | [1] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is through the hydrolysis of its corresponding ester, triethyl phosphonoacetate.

Experimental Protocol: Hydrolysis of Triethyl Phosphonoacetate

This protocol details the laboratory-scale synthesis of this compound from triethyl phosphonoacetate.

Materials:

-

Triethyl phosphonoacetate (CAS: 867-13-0)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

1N Hydrochloric acid (HCl)

-

Chloroform

-

Anhydrous sodium sulfate (Na2SO4)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

pH meter or pH paper

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolution: In a round-bottom flask, dissolve triethyl phosphonoacetate (1.0 equivalent) in a mixture of ethanol and water (e.g., a 14:1 ratio).

-

Hydrolysis: While stirring the solution at room temperature, add a solution of potassium hydroxide (approximately 1.0 to 1.1 equivalents) dropwise. Continue stirring at room temperature and monitor the reaction progress (e.g., by TLC).

-

Neutralization: Once the reaction is complete, carefully neutralize the mixture to a pH of approximately 4 by adding 1N HCl.

-

Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.

-

Extraction: Dilute the remaining aqueous solution with chloroform and transfer it to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound. The product is often obtained in high purity and yield.[1]

Synthesis Workflow

Applications in Drug Development

This compound and its derivatives are valuable tools in drug discovery and development, primarily serving as building blocks for more complex molecules with potential therapeutic activities.

Horner-Wadsworth-Emmons Reaction

A primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used method for the stereoselective synthesis of alkenes. The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone. This reaction is particularly useful for creating carbon-carbon double bonds in the synthesis of complex natural products and active pharmaceutical ingredients.

Role as a Phosphate Mimic in Antiviral and Anticancer Agents

The phosphonate group of this compound is a stable isostere of a phosphate group. This property is exploited in the design of molecules that can mimic natural phosphates and interact with biological targets such as enzymes.

Antiviral Activity: Phosphonate-containing compounds, including derivatives of this compound, have been investigated as antiviral agents. They can act as inhibitors of viral DNA polymerases. Unlike nucleoside analogs that require intracellular phosphorylation to become active, some carboxyphosphonates are designed to mimic the triphosphate form of nucleosides, allowing them to directly inhibit the enzyme. This inhibition occurs through competition with the natural deoxynucleoside triphosphate substrates, leading to the termination of the growing DNA chain.

Anticancer Activity: Derivatives of this compound have also been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The phosphonate moiety can be incorporated into molecules designed to target specific enzymes or signaling pathways involved in cancer cell proliferation and survival.

Table 2: Biological Activity of this compound Derivatives

| Derivative | Target/Assay | Activity | Cell Line(s) | Reference(s) |

| Ethyl 2-(bis(diethoxyphosphoryl)methyl)amino-2-(4-hydroxyphenyl) acetate | Cytotoxicity | IC50 = 11 µM | K-562 (Human chronic myeloid leukemia) | |

| Ethyl 2-(bis(diethoxyphosphoryl)methyl)amino-2-(4-hydroxyphenyl) acetate | Cytotoxicity | IC50 = 10 µM | Colo 205 (Human colon carcinoma) | |

| N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones | Antiviral Activity | EC50 = 45 µM | Human coronavirus (229E) | [5] |

| 5'-N-[(diethyl-phosphon) acetyl]adenosine (amide) | Antiviral Activity | EC50 = 48 µM | HSV-2 | [6] |

| 5'-deoxy-5'-N-(phosphon-acetyl)adenosine sodium salt (amide) | Antiviral Activity | EC50 = 110 µM | HIV-1 | [6] |

Hypothetical Signaling Pathway Inhibition

While specific signaling pathway involvement for this compound itself is not extensively documented, its derivatives, as phosphate mimics, can be rationally designed to interfere with phosphorylation-dependent signaling cascades crucial for cell survival and proliferation, such as the NF-κB and MAPK pathways. The inhibition of these pathways is a common strategy in the development of anti-inflammatory and anticancer drugs.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile reagent in organic chemistry with significant potential in the field of drug development. Its utility in the Horner-Wadsworth-Emmons reaction allows for the efficient synthesis of complex molecular architectures. Furthermore, the phosphonate moiety serves as a key pharmacophore in the design of enzyme inhibitors, particularly for antiviral and anticancer applications. A thorough understanding of its properties, synthesis, and applications is essential for researchers aiming to leverage this compound in their scientific endeavors.

References

- 1. Alpha-carboxynucleoside phosphonates: direct-acting inhibitors of viral DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Synthesis and antitumor activity of phosphonate derivatives containing amino acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nanoengineering of Phosphate/Phosphonate Drugs via Competitive Replacement with Metal‐Phenolic Networks to Overcome Breast Tumor with Lung and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Beneficial Effects of THSG on Acetic Acid-Induced Experimental Colitis: Involvement of Upregulation of PPAR-γ and Inhibition of the Nf-Κb Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Diethoxyphosphoryl)acetic acid physical properties

An In-depth Technical Guide to the Physical Properties of 2-(Diethoxyphosphoryl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on clarity and practical application. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and visualizes a critical reaction pathway involving this compound.

Chemical Identity and Properties

This compound, also widely known as diethylphosphonoacetic acid, is a key reagent in various organic transformations, most notably the Horner-Wadsworth-Emmons reaction.[1][2] Its chemical structure features a carboxylic acid functional group and a diethoxyphosphoryl group, which impart its characteristic reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound[3] |

| Synonyms | Diethylphosphonoacetic acid, (Diethoxyphosphinyl)acetic acid, Diethyl carboxymethylphosphonate, NSC 272281[1][4][5][6] |

| CAS Number | 3095-95-2[1][4][5][6] |

| Molecular Formula | C₆H₁₃O₅P[1][3][7] |

| Molecular Weight | 196.14 g/mol [1][3][4][5] |

| Appearance | Clear colorless to yellow viscous liquid[1][2] |

| Melting Point | 25 °C[7] |

| Boiling Point | 150 °C at 0.05 mmHg[1][2][4][5], 315.9 °C at 760 mmHg[7] |

| Density | 1.220 g/mL at 25 °C[1][2][4][5] |

| Refractive Index | n20/D 1.445[1][2][4] |

| pKa (Predicted) | 3.48 ± 0.10[1][2] |

| Flash Point | >230 °F (>110 °C)[1][2] |

| Storage | Store in a dark place, sealed in a dry, room temperature environment.[1][2] |

Experimental Protocols for Physical Property Determination

Melting Point Determination (for low-melting solids)

Given that the reported melting point is 25 °C, this compound can exist as a solid or a viscous liquid at or near room temperature. The capillary method is a standard technique for determining the melting point of a solid.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

Ensure the sample of this compound is solidified and dry. If it is in a liquid state, it should be cooled to induce crystallization.

-

Finely powder a small amount of the solid sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the sample.[8][9][10][11]

-

Boiling Point Determination at Reduced Pressure

Due to its high boiling point at atmospheric pressure, distillation under reduced pressure (vacuum distillation) is the preferred method to determine the boiling point of this compound without decomposition.

-

Apparatus: A vacuum distillation setup including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, a vacuum pump, and a manometer.

-

Procedure:

-

Place a small volume of this compound and a boiling chip or magnetic stir bar into the round-bottom flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Gradually reduce the pressure inside the apparatus to the desired level (e.g., 0.05 mmHg) using the vacuum pump, and record the pressure from the manometer.

-

Begin heating the sample gently.

-

Observe the temperature on the thermometer. The boiling point is the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature should remain constant.[12][13]

-

Density Measurement of a Viscous Liquid

The density of a viscous liquid can be accurately determined using a pycnometer or a specific gravity bottle.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube), analytical balance, and a constant temperature water bath.

-

Procedure:

-

Clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium. Ensure the water level is at the mark on the capillary.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it (m₂).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound, taking care to avoid air bubbles, and repeat the process of thermal equilibration in the water bath.

-

Wipe the pycnometer dry and weigh it (m₃).

-

The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.[14][15][16]

-

pKa Determination

The acidity constant (pKa) of an organic acid can be determined by various methods, including potentiometric titration and spectrophotometry.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer, and a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Procedure (Potentiometric Titration):

-

Dissolve a known amount of this compound in a known volume of a suitable solvent (e.g., water or a water-alcohol mixture).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Add the standardized base solution in small, known increments from the burette.

-

After each addition, stir the solution and record the pH.

-

Continue the titration past the equivalence point.

-

Plot a graph of pH versus the volume of base added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[3][17][18][19][20]

-

Key Synthetic Application: The Horner-Wadsworth-Emmons Reaction

This compound is a classic Horner-Wadsworth-Emmons (HWE) reagent. The HWE reaction is a powerful method for the stereoselective synthesis of alkenes. The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone.

Below is a diagram illustrating the general workflow of the Horner-Wadsworth-Emmons reaction.

This guide serves as a foundational resource for understanding the key physical properties of this compound. The provided data and methodologies are intended to support researchers in the effective planning and execution of their experimental work.

References

- 1. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 2. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. westlab.com [westlab.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. scielo.org.za [scielo.org.za]

- 13. scribd.com [scribd.com]

- 14. gardco.com [gardco.com]

- 15. Measuring Viscosity - Activity - TeachEngineering [teachengineering.org]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Mechanism of Action of 2-(Diethoxyphosphoryl)acetic Acid: A Technical Guide for Researchers

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of 2-(diethoxyphosphoryl)acetic acid. Contrary to a biological or therapeutic mode of action, the principal activity of this compound is as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a fundamental tool in synthetic organic chemistry for the stereoselective formation of alkenes. This document elucidates the chemical mechanism of the HWE reaction involving this compound and its derivatives, details experimental protocols for its synthesis and application, presents quantitative data on reaction outcomes, and provides characteristic spectroscopic data. The information is intended to serve as a comprehensive resource for researchers utilizing this class of reagents in their synthetic endeavors.

Introduction: A Chemical, Not Biological, Mechanism of Action

Initial investigations into the "mechanism of action" of this compound reveal its primary role not as a biologically active agent within a signaling pathway, but as a highly versatile and widely used reagent in organic synthesis. Its mechanism of action is therefore chemical in nature, specifically as a phosphonate carbanion precursor in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a modification of the Wittig reaction and is renowned for its ability to produce alkenes, often with high stereoselectivity, from aldehydes and ketones. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying product purification compared to the Wittig reaction.[1][2][3]

This guide will focus exclusively on the chemical mechanism of action of this compound and its closely related and more commonly used derivative, triethyl phosphonoacetate, in the context of the HWE reaction.

The Horner-Wadsworth-Emmons Reaction: Core Mechanism

The HWE reaction proceeds through a sequence of well-established steps, initiated by the deprotonation of the acidic α-proton of the phosphonate.

Reaction Pathway

The generally accepted mechanism involves the following key steps:

-

Deprotonation: A base abstracts the acidic proton from the α-carbon of the phosphonate, generating a resonance-stabilized phosphonate carbanion. The choice of base can influence the reaction's stereochemical outcome. Common bases include sodium hydride (NaH), n-butyllithium (n-BuLi), and 1,8-diazabicycloundec-7-ene (DBU).[2][4]

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a tetrahedral intermediate, a β-hydroxyphosphonate.[2][4]

-

Oxaphosphetane Formation: The intermediate alkoxide undergoes an intramolecular cyclization by attacking the electrophilic phosphorus atom, forming a four-membered ring intermediate known as an oxaphosphetane. This step is often the rate-determining step of the reaction.[4]

-

Elimination: The oxaphosphetane intermediate collapses, leading to the formation of the alkene and a water-soluble phosphate byproduct. This elimination step is stereospecific.[2][4]

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

A Comprehensive Technical Guide to 2-(Diethoxyphosphoryl)acetic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(Diethoxyphosphoryl)acetic acid, a versatile reagent in organic synthesis. The document details its chemical identity, physicochemical properties, and key applications in synthetic chemistry, with a focus on experimental protocols and reaction mechanisms relevant to drug discovery and development.

Chemical Identity and Synonyms

This compound is a valuable building block, particularly in the Horner-Wadsworth-Emmons olefination reaction. A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing in literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

| Systematic Name | Common Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| This compound | Diethylphosphonoacetic acid[1][2][3][4] | 3095-95-2[1][2][3][4] | C6H13O5P[1][2][3][4] | 196.14 g/mol [1][2][3][4] |

| (Diethoxyphosphinyl)acetic acid[3][4] | ||||

| Diethyl Carboxymethylphosphonate[3][4] | ||||

| 2-diethoxyphosphorylacetic acid[1][3] | ||||

| Diethylphosphonoethanoic acid[2] | ||||

| NSC 272281[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. A summary of these properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear colorless to yellow viscous liquid | [1][5] |

| Boiling Point | 150 °C at 0.05 mmHg | [1] |

| Density | 1.220 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.445 | [1] |

| Flash Point | >230 °F (>110 °C) | [1] |

| pKa | 3.48 ± 0.10 (Predicted) | [1] |

| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry | [1] |

Synthesis and Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its application in the Horner-Wadsworth-Emmons reaction.

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrolysis of triethyl phosphonoacetate.

Experimental Protocol:

-

Dissolve triethyl phosphonoacetate (1.7 g, 7.5 mmol) in a mixture of ethanol and water (15 mL, 14:1 v/v) at room temperature.

-

Add potassium hydroxide (424.2 mg, 7.56 mmol) to the solution and stir the mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture to a pH of 4 with 1N HCl.

-

Remove the ethanol by distillation under reduced pressure.

-

Dilute the remaining aqueous solution with chloroform (20 mL).

-

Wash the organic layer sequentially with water (10 mL) and saturated brine (10 mL).

-

Dry the separated organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent by distillation under reduced pressure to yield this compound.[1]

References

Safeguarding Research: A Technical Guide to the Safe Handling of 2-(Diethoxyphosphoryl)acetic Acid

An In-depth Overview for Laboratory and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 2-(Diethoxyphosphoryl)acetic acid (CAS Number: 3095-95-2), a compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.

Chemical Identification and Properties

This compound, also known as Diethylphosphonoacetic acid, is an organophosphorus compound. Understanding its physical and chemical properties is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3095-95-2 | [1][2] |

| Molecular Formula | C6H13O5P | [1][2] |

| Molecular Weight | 196.14 g/mol | [1] |

| Appearance | Viscous Liquid, Clear colorless to yellow | [3] |

| Boiling Point | 150 °C @ 0.05 mmHg | [3][4] |

| Density | 1.220 g/mL at 25 °C | [3][4] |

| Refractive Index | n20/D 1.445 | [4] |

| pKa | 3.48 ± 0.10 (Predicted) | [3] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [3][5] |

Hazard Identification and Classification

Regulatory information from multiple sources indicates that this compound is classified as a hazardous substance.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Note: Hazard classifications are based on aggregated data and may vary by supplier.[1][3]

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing exposure risks.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and appropriate PPE, is essential.

Table 3: Recommended Engineering Controls and Personal Protective Equipment

| Control Type | Recommendation |

| Ventilation | Use only in a well-ventilated area, preferably within a chemical fume hood. |

| Eye Protection | Wear chemical safety goggles or a face shield.[4] |

| Skin Protection | Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[4][6] |

| Respiratory Protection | If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[4] |

General Handling Procedures

-

Avoid inhalation of vapor or mist.[8]

-

Wash hands thoroughly after handling.[8]

-

Take measures to prevent the buildup of electrostatic charge.[10]

Storage

-

Store in a cool, dry, and well-ventilated area.[9]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

-

Store in a tightly closed container.[9] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[8]

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is critical.

Table 4: First Aid Measures for this compound Exposure

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[8] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8] |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8] |

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel) and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[8]

Toxicological Information

The primary acute toxicological concern is that the substance is harmful if swallowed.[1] It is also classified as a skin, eye, and respiratory irritant.[3][9]

Experimental Protocols Workflow

The following diagram illustrates a generalized workflow for handling this compound in a research setting, emphasizing safety at each step.

Caption: Generalized workflow for the safe handling of this compound.

Exposure and Health Effects Relationship

Understanding the routes of exposure and their potential health consequences is fundamental to risk assessment and mitigation.

Caption: Relationship between exposure routes and potential health effects.

By implementing these safety protocols and maintaining a thorough understanding of the potential hazards, researchers can handle this compound responsibly, ensuring a safe and productive laboratory environment.

References

- 1. (Diethoxyphosphinyl)acetic acid | C6H13O5P | CID 36704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sciedco.ca [sciedco.ca]

- 3. DIETHYLPHOSPHONOACETIC ACID | 3095-95-2 [chemicalbook.com]

- 4. 二乙基磷乙酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 867-13-0|Ethyl 2-(diethoxyphosphoryl)acetate|BLD Pharm [bldpharm.com]

- 6. This compound | 3095-95-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. Methyl diethylphosphonoacetate(1067-74-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. hmdb.ca [hmdb.ca]

- 10. nano.pitt.edu [nano.pitt.edu]

The Horner-Wadsworth-Emmons Reaction: A Cornerstone of Modern Olefin Synthesis

A Technical Guide on the Core Discovery and its Applications

This in-depth technical guide explores the seminal discovery of the Horner-Wadsworth-Emmons (HWE) reaction, a powerful and widely utilized method for the stereoselective synthesis of alkenes. Tailored for researchers, scientists, and drug development professionals, this document details the foundational experiments, presents key quantitative data, and provides insights into the reaction's mechanism and its application in contemporary chemical synthesis.

Introduction: An Improvement on a Nobel-Winning Reaction

The Wittig reaction, discovered by Georg Wittig in 1954, revolutionized the synthesis of alkenes from carbonyl compounds and phosphonium ylides. However, the reaction often produces mixtures of (E)- and (Z)-isomers and the removal of the triphenylphosphine oxide byproduct can be challenging. In 1958, Leopold Horner reported a significant modification using phosphine oxides, which laid the groundwork for a more refined approach.[1] Subsequently, in 1961, William S. Wadsworth, Jr. and William D. Emmons systematically developed the use of phosphonate carbanions, establishing what is now known as the Horner-Wadsworth-Emmons (HWE) reaction.[2] This modified reaction addresses several limitations of the Wittig reaction, offering superior (E)-selectivity, a more nucleophilic carbanion, and a water-soluble phosphate byproduct that is easily separated.[2][3]

The Core Discovery: Foundational Experiments

The initial investigations by Horner and later by Wadsworth and Emmons demonstrated the utility of phosphonate-stabilized carbanions in olefination reactions. These seminal works established the reaction's scope and reliability.

Horner's Initial Findings

Leopold Horner's 1958 publication described a modified Wittig reaction employing phosphine oxide-stabilized carbanions.[1] This work was a crucial step towards the development of the HWE reaction.

The Wadsworth and Emmons Breakthrough

The 1961 paper by Wadsworth and Emmons in the Journal of the American Chemical Society detailed a systematic study of the reaction between phosphonate carbanions and various aldehydes and ketones.[2] This work solidified the HWE reaction as a practical and advantageous method for olefin synthesis.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from the early works on the HWE reaction, showcasing the yields and stereoselectivity achieved with various substrates.

Table 1: Representative Yields from Early HWE Reactions

| Phosphonate Reagent | Carbonyl Compound | Base | Solvent | Product | Yield (%) |

| Triethyl phosphonoacetate | Benzaldehyde | NaH | DME | Ethyl cinnamate | 91 |

| Triethyl phosphonoacetate | Cyclohexanone | NaH | DME | Ethyl cyclohexylideneacetate | 85 |

| Diethyl cyanomethylphosphonate | Formaldehyde | NaH | DME | Acrylonitrile | Polymerized |

| Diethyl benzylphosphonate | Benzaldehyde | NaH | Toluene | Stilbene | High |

Data compiled from foundational literature. DME (1,2-dimethoxyethane).

Table 2: Stereoselectivity of the HWE Reaction

| Phosphonate Reagent | Aldehyde | Conditions | (E:Z) Ratio |

| Triethyl phosphonoacetate | Isobutyraldehyde | NaH, DME | >95:5 |

| Triethyl phosphonoacetate | Benzaldehyde | NaH, DME | >98:2 |

| (CF₃CH₂O)₂P(O)CH₂CO₂Et | Benzaldehyde | KHMDS, 18-crown-6, THF | <5:95 |

Illustrative data demonstrating the inherent (E)-selectivity and the impact of modified reagents (Still-Gennari conditions) for (Z)-selectivity.[4][5]

Experimental Protocols: Key Methodologies

The following protocols provide detailed methodologies for performing the HWE reaction, based on established procedures.

General Procedure for (E)-Alkene Synthesis

This protocol is adapted from a standard procedure for the reaction of triethyl phosphonoacetate with an aldehyde to yield an (E)-α,β-unsaturated ester.[6]

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Triethyl phosphonoacetate

-

Aldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.

-

Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Still-Gennari Protocol for (Z)-Alkene Synthesis

This protocol is a modification of the HWE reaction to favor the formation of (Z)-alkenes.[4]

Materials:

-

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

18-crown-6

-

Anhydrous tetrahydrofuran (THF)

-

Aldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 18-crown-6 (2.0 equivalents) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C.

-

Add KHMDS (1.0 M in THF, 1.02 equivalents) dropwise.

-

Stir the resulting slurry vigorously at -78 °C for 15 minutes.

-

Add a solution of bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.0 equivalent) in anhydrous THF.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.

-

Maintain the reaction at -78 °C and monitor by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Warm the mixture to room temperature and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Mandatory Visualizations: Pathways and Workflows

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Horner-Wadsworth-Emmons reaction.

Caption: The reaction mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Workflow

This diagram outlines the general laboratory workflow for performing a Horner-Wadsworth-Emmons reaction.

Caption: A typical experimental workflow for the HWE reaction.

Application in Drug Discovery: PI3K/Akt/mTOR Pathway Inhibitor Synthesis

The HWE reaction is a key step in the synthesis of various complex molecules, including pharmaceuticals. For instance, it has been employed in the synthesis of inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[7]

Caption: HWE reaction in the synthesis of a PI3K/Akt/mTOR pathway inhibitor.

Conclusion

The discovery of the Horner-Wadsworth-Emmons reaction marked a significant advancement in the field of organic synthesis. Its high (E)-stereoselectivity, operational simplicity, and the ease of byproduct removal have made it an indispensable tool for the construction of carbon-carbon double bonds. From its foundational discoveries to its modern applications in the synthesis of complex natural products and pharmaceuticals, the HWE reaction continues to be a testament to the power of synthetic methodology development.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. juliethahn.com [juliethahn.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Horner-Wadsworth-Emmons Reaction: A Core Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Principles, Applications, and Experimental Protocols of a Cornerstone Olefination Reaction.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic tool in organic chemistry for the stereoselective formation of carbon-carbon double bonds.[1][2] This reaction, which involves the coupling of a phosphonate-stabilized carbanion with an aldehyde or ketone, offers significant advantages over the traditional Wittig reaction, including generally higher E-selectivity, enhanced nucleophilicity of the carbanion, and the straightforward removal of the water-soluble phosphate byproduct.[1][3] These features have established the HWE reaction as an indispensable method in the synthesis of complex molecules, particularly in the realm of natural product synthesis and the development of active pharmaceutical ingredients.[3]

Core Principles and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanistic pathway. The reaction is initiated by the deprotonation of a phosphonate ester at the α-carbon using a suitable base, which generates a highly nucleophilic phosphonate carbanion.[1] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, which is the rate-determining step, to form a diastereomeric mixture of β-alkoxyphosphonate intermediates, often referred to as betaines.[1] These intermediates subsequently collapse through a cyclic oxaphosphetane transition state to eliminate a dialkyl phosphate salt and furnish the final alkene product.[1][2]

The stereochemical outcome of the HWE reaction is a critical aspect of its utility. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][2] This preference is attributed to the reversibility of the initial addition of the phosphonate carbanion to the carbonyl, which allows for equilibration to the more stable anti-betaine intermediate, leading to the (E)-alkene upon elimination. However, the stereoselectivity can be significantly influenced by the structure of the phosphonate reagent, the nature of the base and solvent, and the reaction temperature.

Below is a diagram illustrating the generally accepted mechanism of the Horner-Wadsworth-Emmons reaction.

Stereoselectivity and Key Variations

A significant advantage of the HWE reaction is the ability to control the stereochemical outcome to selectively produce either (E)- or (Z)-alkenes. This is achieved through the judicious selection of the phosphonate reagent and reaction conditions.

(E)-Alkene Synthesis: The Standard HWE Reaction

The standard HWE reaction, typically employing trialkyl phosphonoacetates, strongly favors the formation of the (E)-alkene. Milder conditions, known as the Masamune-Roush conditions, have been developed for base-sensitive substrates, which also provide high (E)-selectivity. These conditions typically involve the use of lithium chloride with an amine base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).[1]

(Z)-Alkene Synthesis: The Still-Gennari Modification

To overcome the inherent (E)-selectivity of the HWE reaction, the Still-Gennari modification was developed to provide a reliable route to (Z)-alkenes.[2] This variation employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) and a crown ether at low temperatures.[4] These conditions favor kinetic control, leading to the formation of the (Z)-alkene with high selectivity.

The following diagram illustrates a decision-making workflow for selecting the appropriate HWE conditions based on the desired stereochemical outcome.

Quantitative Data on Stereoselectivity and Yields

The choice of phosphonate reagent, base, solvent, and temperature all play a crucial role in determining the yield and stereoselectivity of the HWE reaction. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: (E)-Selective Horner-Wadsworth-Emmons Reactions

| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temp. (°C) | Yield (%) | E:Z Ratio |

| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | 95 | >95:5 |

| Triethyl phosphonoacetate | Cyclohexanecarboxaldehyde | NaH | THF | 25 | 92 | >95:5 |

| Trimethyl phosphonoacetate | Heptanal | LiCl, DBU | Acetonitrile | 25 | 85 | 97:3 |

| Diethyl (2-oxopropyl)phosphonate | Benzaldehyde | LiCl, DBU | Acetonitrile | 25 | 90 | >98:2 |

Table 2: (Z)-Selective Still-Gennari Modification

| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temp. (°C) | Yield (%) | Z:E Ratio |

| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | 88 | 95:5 |

| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Cyclohexanecarboxaldehyde | KHMDS, 18-crown-6 | THF | -78 | 85 | 97:3 |

| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Heptanal | KHMDS, 18-crown-6 | THF | -78 | 82 | 98:2 |

| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | p-Tolualdehyde | KHMDS, 18-crown-6 | THF | -78 | 78 | 94:6 |

Experimental Protocols

Protocol 1: Standard (E)-Selective HWE Reaction

This protocol describes a general procedure for the synthesis of an (E)-alkene using triethyl phosphonoacetate and sodium hydride.

Materials:

-

Triethyl phosphonoacetate

-

Aldehyde

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.05 equivalents) in anhydrous THF to the NaH suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Cool the resulting ylide solution to 0 °C.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Add water to dissolve any precipitated salts.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.

Protocol 2: Still-Gennari Modification for (Z)-Alkene Synthesis

This protocol outlines a general procedure for the synthesis of a (Z)-alkene using the Still-Gennari conditions.

Materials:

-

Bis(2,2,2-trifluoroethyl) phosphonoacetate

-

Aldehyde

-

Potassium hexamethyldisilazide (KHMDS) (as a solution in THF)

-

18-crown-6

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.5 equivalents) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the KHMDS solution (1.1 equivalents) to the flask and stir for 15 minutes.

-

Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.[4]

Protocol 3: Masamune-Roush Conditions for (E)-Alkene Synthesis

This protocol provides a general method for the (E)-selective olefination of base-sensitive substrates.

Materials:

-

Phosphonate ester

-

Aldehyde

-

Anhydrous lithium chloride (LiCl)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous acetonitrile (MeCN)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.2 equivalents) and the phosphonate ester (1.1 equivalents).

-

Add anhydrous acetonitrile and stir the suspension.

-

Add DBU (1.1 equivalents) to the mixture.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous acetonitrile.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.

Applications in Drug Development

The Horner-Wadsworth-Emmons reaction is a key transformation in the synthesis of numerous biologically active molecules and approved drugs. Its reliability and stereocontrol make it an invaluable tool for constructing complex carbon skeletons.

-

Atorvastatin (Lipitor®): In several synthetic routes to the cholesterol-lowering drug Atorvastatin, a key step involves the construction of an olefin linkage via a Horner-Wadsworth-Emmons reaction.[5][6] This is later reduced to form the crucial side chain of the molecule.

-

Epothilones: The total synthesis of Epothilone B, a potent anti-cancer agent, has been achieved using a convergent strategy where a key fragment coupling is accomplished through a Wadsworth-Emmons reaction of a methyl ketone with a phosphonate reagent.[4][7]

-

Discodermolide: The synthesis of the potent microtubule-stabilizing agent (+)-Discodermolide has also utilized the HWE reaction. In some approaches, a Still-Gennari-type olefination was employed in the later stages to couple complex fragments with high (Z)-selectivity.[8][9]

-

Hynapene Analogues: Recent research has focused on developing highly (E)-selective HWE reactions for the synthesis of hynapene analogues, which have shown promising anti-cancer properties.[10]

The following diagram illustrates the application of the HWE reaction in a generalized drug synthesis workflow.

References

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Total synthesis of epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Morken Synthesis of (+)-Discodermolide [organic-chemistry.org]

- 9. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Crucial Role of Phosphonates in Olefination Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olefination reactions, the formation of a carbon-carbon double bond, are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. Among the arsenal of olefination methods, those employing phosphonate reagents have emerged as particularly powerful and versatile. This technical guide provides an in-depth exploration of the role of phosphonates in olefination, with a primary focus on the widely utilized Horner-Wadsworth-Emmons (HWE) reaction and its key variants. We will delve into the mechanistic underpinnings, stereochemical control, and practical applications of these reactions, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Powerful Tool for E-Alkenes

First reported as a modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate-stabilized carbanions to react with aldehydes and ketones, producing alkenes with generally high stereoselectivity for the (E)-isomer. The key advantages of the HWE reaction over the classical Wittig reaction include the enhanced nucleophilicity of the phosphonate carbanion, allowing for reactions with a broader range of carbonyl compounds, including sterically hindered ketones. Furthermore, the dialkyl phosphate byproduct is water-soluble, greatly simplifying product purification.

Mechanism of the Horner-Wadsworth-Emmons Reaction

The HWE reaction proceeds through a well-established multi-step mechanism:

-

Deprotonation: A base abstracts an acidic α-proton from the phosphonate ester to generate a stabilized phosphonate carbanion.

-

Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-limiting step and forms a tetrahedral intermediate.

-

Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses, yielding the alkene product and a water-soluble dialkyl phosphate salt.

The preferential formation of the (E)-alkene is attributed to the thermodynamic equilibration of the intermediates, favoring the less sterically hindered arrangement that leads to the trans-alkene.

Figure 1: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Quantitative Data for the Standard HWE Reaction

The stereoselectivity of the HWE reaction is influenced by the structure of the aldehyde and the phosphonate reagent. The following table summarizes representative yields and E:Z ratios for the reaction of various aldehydes with phosphonate esters.

| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |

| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | rt | 90 | >95:5 |

| Triethyl phosphonoacetate | Heptanal | NaH | THF | rt | 85 | >95:5 |

| Triethyl phosphonoacetate | Isobutyraldehyde | NaH | THF | rt | 88 | 90:10 |

| Trimethyl phosphonoacetate | Cyclohexanecarboxaldehyde | NaH | DME | rt | 92 | >98:2 |

The Still-Gennari Olefination: A Gateway to Z-Alkenes

While the standard HWE reaction reliably produces (E)-alkenes, the synthesis of (Z)-alkenes often requires alternative strategies. The Still-Gennari olefination is a powerful modification of the HWE reaction that provides excellent stereoselectivity for the formation of (Z)-α,β-unsaturated esters. This method employs phosphonates with electron-withdrawing groups on the ester moiety, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6).

The Z-selectivity arises from a kinetic-controlled reaction pathway where the elimination of the oxaphosphetane intermediate is accelerated by the electron-withdrawing groups on the phosphonate. This rapid elimination prevents the equilibration to the thermodynamically favored intermediate that leads to the (E)-alkene.

Quantitative Data for the Still-Gennari Olefination

The Still-Gennari modification consistently delivers high Z-selectivity across a range of aldehydes.

| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temp (°C) | Yield (%) | Z:E Ratio |

| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | p-Tolualdehyde | KHMDS, 18-crown-6 | THF | -78 | 78 | 15.5:1 |

| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | 94 | >97:3 |

| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Octanal | KHMDS, 18-crown-6 | THF | -78 | 88 | 88:12 |

| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Cinnamaldehyde | KHMDS, 18-crown-6 | THF | -78 | 90 | 91:9 |

The Masamune-Roush Modification: Mild Conditions for Sensitive Substrates

For substrates that are sensitive to strong bases like sodium hydride, the Masamune-Roush modification of the HWE reaction provides a milder alternative. This protocol utilizes a weaker amine base, such as 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (TEA), in the presence of a lithium salt, typically lithium chloride (LiCl), in an aprotic solvent like acetonitrile or THF. The lithium salt is believed to activate the phosphonate and facilitate the reaction under less basic conditions, making it suitable for complex and base-labile molecules often encountered in drug development.

Quantitative Data for the Masamune-Roush Olefination

This modification is particularly valuable for preserving stereocenters and sensitive functional groups.

| Phosphonate Reagent | Aldehyde | Base/Conditions | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |

| Triethyl phosphonoacetate | Base-sensitive aldehyde | LiCl, DBU | MeCN | rt | 90 | High E |

| Diethyl (cyanomethyl)phosphonate | Aldehyde with α-stereocenter | LiCl, TEA | THF | rt | 85 | >95:5 |

| Diethyl 2-oxopropylphosphonate | Epimerizable aldehyde | LiCl, DBU | MeCN | 0 to rt | 78 | High E |

Experimental Protocols

Synthesis of Phosphonate Esters: The Michaelis-Arbuzov Reaction

The requisite phosphonate esters for HWE reactions are commonly synthesized via the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.

Protocol: Synthesis of Diethyl Benzylphosphonate

-

Materials: Benzyl bromide, triethyl phosphite.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).

-

Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl benzylphosphonate is obtained as a colorless oil.

-

Figure 2: Workflow for the Michaelis-Arbuzov Reaction.

Horner-Wadsworth-Emmons Reaction Protocols

Protocol 1: Standard HWE Reaction (E-selective)

-

Materials: Aldehyde, triethyl phosphonoacetate, sodium hydride (60% dispersion in mineral oil), anhydrous THF.

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

-

Cool the resulting ylide solution to 0 °C.

-

Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

-

Add water to dissolve any precipitated salts.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.

-

Protocol 2: Still-Gennari Olefination (Z-selective)

-

Materials: Aldehyde, bis(2,2,2-trifluoroethyl)phosphonoacetate, 18-crown-6, potassium bis(trimethylsilyl)amide (KHMDS), anhydrous THF.

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (3.0 equivalents) and dissolve it in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add KHMDS (as a solution in THF or toluene, 2.1 equivalents) dropwise.

-

Slowly add a solution of the bis(2,2,2-trifluoroethyl)phosphonate reagent (2.0 equivalents) in anhydrous THF.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of the aldehyde (1

-

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction using 2-(Diethoxyphosphoryl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the stereoselective formation of alkenes. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[1][2][3] This reaction is a significant modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct, which simplifies product purification.[2][4] The HWE reaction typically favors the formation of (E)-alkenes.[2][5]

This document provides detailed application notes and protocols for conducting the Horner-Wadsworth-Emmons reaction using 2-(Diethoxyphosphoryl)acetic acid. This reagent is particularly useful for the synthesis of α,β-unsaturated carboxylic acids, which are important building blocks in the synthesis of various natural products and pharmaceuticals.

Reaction Mechanism and Workflow

The Horner-Wadsworth-Emmons reaction begins with the deprotonation of the phosphonate at the α-carbon to form a stabilized carbanion.[1][2] In the case of this compound, a second equivalent of base is required to deprotonate the carboxylic acid. The resulting phosphonate carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate.[2][6] This intermediate subsequently eliminates a dialkyl phosphate salt to yield the desired alkene.[2] The stereochemical outcome of the reaction is influenced by factors such as the steric bulk of the reactants, reaction temperature, and the nature of the cation.[2]

Reaction Mechanism

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Workflow

Caption: General experimental workflow for the HWE reaction.

Experimental Protocols

The following protocols are adapted from established procedures for similar phosphonoacetic acids and are intended as a starting point for optimization.[7]

Protocol 1: (E)-Selective HWE Reaction with Aldehydes using i-PrMgBr

Materials:

-

This compound

-

Aldehyde

-

Isopropylmagnesium bromide (i-PrMgBr) solution in THF

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent).

-

Dissolve the acid in anhydrous toluene (or THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add isopropylmagnesium bromide (2.1 equivalents) dropwise to the solution.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the dianion should result in a clear solution or a fine suspension.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or reflux, see Table 1 for temperature effects on selectivity).

-

Add a solution of the aldehyde (1.05 equivalents) in anhydrous toluene (or THF) dropwise.

-

Stir the reaction mixture at the chosen temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HWE Reaction with Aldehydes using n-BuLi

Materials:

-

This compound

-

Aldehyde

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

-

Dissolve the acid in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.1 equivalents) dropwise to the solution.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of the aldehyde (1.05 equivalents) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Perform an aqueous workup as described in Protocol 1 (steps 10-12).

-

Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes representative yields and stereoselectivities for the HWE reaction of a structurally similar phosphonoacetic acid, bis-(2,2,2-trifluoroethyl)phosphonoacetic acid, with various aldehydes under different reaction conditions.[7] This data can serve as a useful guide for what to expect when using this compound.

Table 1: Horner-Wadsworth-Emmons Reaction of bis-(2,2,2-trifluoroethyl)phosphonoacetic acid with Aldehydes [7]

| Entry | Aldehyde (R in R-CHO) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |

| 1 | Ph(CH₂)₂ | i-PrMgBr (2.1) | Toluene | Reflux | 91 | 95:5 |

| 2 | Ph(CH₂)₂ | i-PrMgBr (2.1) | THF | Reflux | 85 | 87:13 |

| 3 | Ph(CH₂)₂ | i-PrMgBr (2.1) | THF | 0 | 88 | 77:23 |

| 4 | Ph(CH₂)₂ | n-BuLi (2.1) | THF | -78 to rt | 52 | >99:<1 |

| 5 | Cyclohexyl | i-PrMgBr (2.1) | Toluene | Reflux | 89 | >99:<1 |

| 6 | n-C₉H₁₉ | i-PrMgBr (2.1) | Toluene | Reflux | 92 | 98:2 |

| 7 | (E)-PhCH=CH | i-PrMgBr (2.1) | Toluene | Reflux | 87 | >99:<1 |

Troubleshooting and Safety Precautions

-

Low Yields: Ensure all reagents and solvents are anhydrous, as the phosphonate carbanion is sensitive to moisture. The base should be of high quality and accurately titrated if necessary. Reaction times may need to be extended for less reactive aldehydes or ketones.

-

Low Stereoselectivity: The E/Z ratio can be influenced by the reaction temperature, solvent, and the counterion of the base. For higher (E)-selectivity, higher temperatures and Li⁺ or Mg²⁺ salts are often beneficial.[2]

-

Safety: Organolithium reagents such as n-BuLi and Grignard reagents like i-PrMgBr are highly reactive and pyrophoric. They should be handled with extreme care under an inert atmosphere using proper personal protective equipment. The quenching step can be exothermic and should be performed slowly and with cooling.

By following these protocols and considering the provided data, researchers can effectively utilize this compound for the synthesis of α,β-unsaturated carboxylic acids via the Horner-Wadsworth-Emmons reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

Synthesis of α,β-Unsaturated Esters using 2-(Diethoxyphosphoryl)acetic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of α,β-unsaturated esters utilizing 2-(diethoxyphosphoryl)acetic acid and its esters, primarily through the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a widely used and reliable method for the stereoselective formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[1][2][3]

Reaction Principle and Mechanism